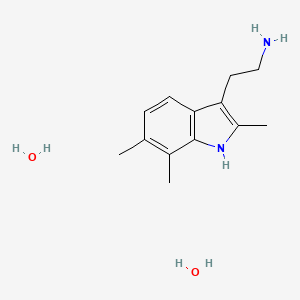

2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

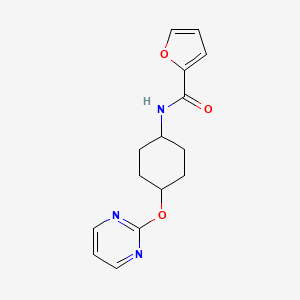

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a chemical compound with the molecular formula C13H18N2.2H2O . It has a molecular weight of 238.33 . This compound is provided by ChemBridge Corporation to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is 1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.

Physical And Chemical Properties Analysis

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a solid at room temperature . It should be stored at -20°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis of indole-derived compounds and their biological evaluation. For instance, Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives and evaluated their antimicrobial and antiviral activities, including against HIV-1 and RNA viruses (Sanna et al., 2018).

Chemical Transformations and Reactions

Bobowski (1981) and (1983) conducted studies on the condensation and transformation of 1H-indol-3-ethanamine derivatives. These studies detailed the synthesis of various complex structures, including tetrahydrospiro compounds and tetrahydro-1H-pyrido indoles (Bobowski, 1981), (Bobowski, 1983).

Enantioselective Iso-Pictet-Spengler Reactions

Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, leading to the creation of indole-based core structure motifs in medicinal chemistry (Schönherr & Leighton, 2012).

DNA Binding and Cytotoxicity Studies

Research by Kumar et al. (2012) involved Cu(II) complexes of tridentate ligands, including derivatives of 1H-indole-3-ethanamine, to study their DNA binding properties and cytotoxicity against cancer cell lines (Kumar et al., 2012).

Efflux Pump Inhibitors

A study by Héquet et al. (2014) focused on synthesizing 1‐(1H‐indol‐3‐yl)ethanamine derivatives as potent inhibitors of the Staphylococcus aureus NorA efflux pump, showing their significance in combating antibiotic resistance (Héquet et al., 2014).

Antimicrobial Activities

Rajeswari and Santhi (2019) synthesized novel Schiff bases from tryptamine (related to 2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine) and evaluated their significant antimicrobial activities (Rajeswari & Santhi, 2019).

Potential in Polymer Synthesis

Studies like those conducted by Miura and Yoshida (2002) have explored the synthesis of functional alkoxyamines, contributing to the development of well-defined star polymers, demonstrating the versatility of indole derivatives in polymer science (Miura & Yoshida, 2002).

Safety And Hazards

properties

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXHQJAGITSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)

![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)